![molecular formula C24H25N7O2 B2758036 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 920376-64-3](/img/structure/B2758036.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazolopyrimidine, piperazine, and a phenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in medicinal chemistry known for its versatility and potential biological activities. The phenyl group is a common structural motif in many organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the piperazine and phenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazolopyrimidine core may participate in various reactions depending on the conditions . The piperazine and phenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role. These properties could be predicted using computational methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on structurally related triazole and pyrimidine derivatives has shown that these compounds possess significant antimicrobial activities. For example, a study on novel 1,2,4-triazole derivatives, including those with structures similar to the query compound, demonstrated good to moderate antimicrobial effectiveness against a range of microorganisms (Bektaş et al., 2007). This suggests that the query compound could potentially have applications in the development of new antimicrobial agents.
Synthesis of β-lactam Antibiotics
Another research avenue involves the synthesis of key intermediates for the production of β-lactam antibiotics. Although not directly linked to the query compound, related research has developed practical synthesis methods for such intermediates (Cainelli et al., 1998). This indicates a broader potential for the chemical structure in contributing to antibiotic synthesis.
Antagonist Activity
Compounds with triazolopyrimidine and piperazine components have shown antagonist activity against certain receptors. For instance, bicyclic 1,2,4-triazol-3(2H)-one derivatives, which share some structural similarities with the query compound, displayed potent 5-HT2 antagonist activity (Watanabe et al., 1992). This suggests possible applications in neurological research or therapy.
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown significant anti-inflammatory and analgesic activities. These findings highlight the potential use of complex heterocyclic compounds, like the one , in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Imaging of Cerebral Receptors
Synthesis and evaluation of triazolopyrimidine derivatives for PET imaging of cerebral receptors, such as adenosine A2A receptors, have been conducted. These studies provide insight into the potential of triazolopyrimidine-based compounds in neuroimaging and the diagnosis of neurological disorders (Zhou et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets are often involved in key biological processes, and their modulation can lead to various therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of certain cancer cell lines . This suggests that the compound may interact with its targets to disrupt cell growth and division.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death.
Result of Action
They have shown to inhibit the growth of certain cancer cell lines and induce apoptosis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-3-33-20-10-8-19(9-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZIEROPVUGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2757956.png)
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757958.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)

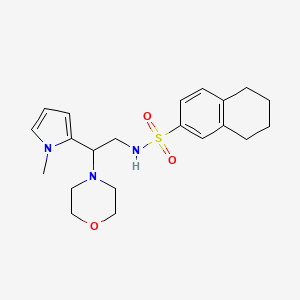
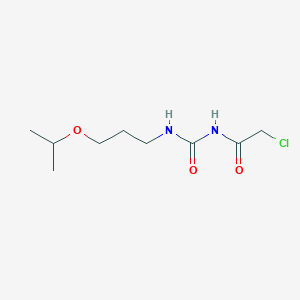

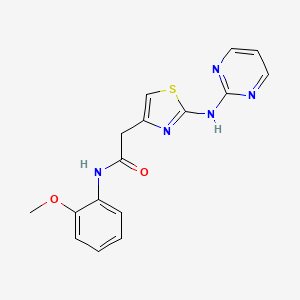
![1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2757971.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2757972.png)
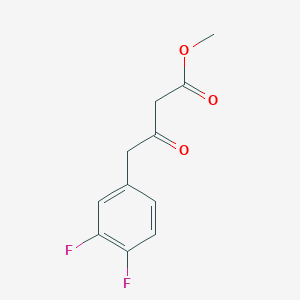
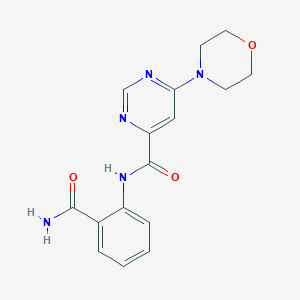
![N-[4-({4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino}sulfonyl)phenyl]acetamide](/img/structure/B2757976.png)